

# An In-depth Technical Guide to Chloropentafluorobenzene (CAS: 344-07-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chloropentafluorobenzene

Cat. No.: B146365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Chloropentafluorobenzene** (C<sub>6</sub>ClF<sub>5</sub>) is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of five highly electronegative fluorine atoms and one chlorine atom on the benzene ring, make it a key intermediate in the production of a wide range of specialized chemicals. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, experimental considerations, and safety information.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **Chloropentafluorobenzene** is crucial for its effective application in research and development.

## Physical and Chemical Properties

Property	Value	References
CAS Number	344-07-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> ClF <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	202.51 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Clear, colorless liquid	<a href="#">[1]</a>
Melting Point	-15.66 °C	<a href="#">[1]</a>
Boiling Point	122-123 °C at 750 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.568 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index (n <sub>20/D</sub> )	1.424	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	116-118 °C	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **Chloropentafluorobenzene**.

Technique	Key Features and Observations
$^{19}\text{F}$ NMR	The $^{19}\text{F}$ NMR spectrum provides distinct signals for the fluorine atoms on the aromatic ring, offering valuable information about their chemical environment.
$^{13}\text{C}$ NMR	The $^{13}\text{C}$ NMR spectrum shows characteristic shifts for the carbon atoms of the fluorinated benzene ring, influenced by the attached halogen atoms.
Mass Spectrometry (MS)	The mass spectrum typically displays the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of halogenated aromatic compounds. <a href="#">[3]</a> <a href="#">[4]</a>
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic absorption bands for C-F and C-Cl stretching vibrations, as well as aromatic ring vibrations.

## Synthesis and Reactivity

**Chloropentafluorobenzene** is a versatile reagent that participates in a variety of chemical transformations, primarily driven by the reactivity of its carbon-chlorine and carbon-fluorine bonds.

### Synthesis

While this guide focuses on the applications of **Chloropentafluorobenzene**, it is pertinent to note that its synthesis is well-established, often involving the fluorination of polychlorinated benzenes.

### Key Reactions

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack, making  $\text{S}_{\text{N}}\text{Ar}$  a primary mode of reaction. The chlorine atom is typically the most labile leaving group, but substitution of fluorine can also occur, often at the para position.

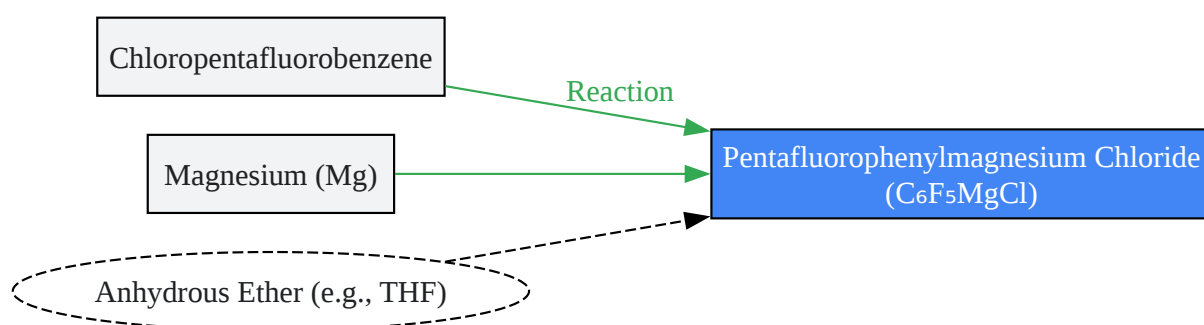
- Reaction with Amines: **Chloropentafluorobenzene** reacts with ammonia and other amines to yield fluorinated anilines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For example, reaction with ammonia can produce 4-chloro-2,3,5,6-tetrafluoroaniline.[1]
- Reaction with Thiols: Reactions with thiols, such as sodium hydrosulfide, can be employed to introduce sulfur-containing functional groups.[5] For instance, the reaction with potassium hydrosulfide can yield 4-chloro-2,3,5,6-tetrafluorothiophenol.[5]
- Reaction with Alkoxides and Phenoxides: Alkoxides and phenoxides can displace the chlorine atom to form the corresponding ethers.



[Click to download full resolution via product page](#)

#### *Mechanism of Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).*

**Chloropentafluorobenzene** can be used to prepare organometallic reagents, such as Grignard reagents, although the reactivity is lower compared to its bromo- or iodo-analogs.[6] These reagents are powerful nucleophiles for the formation of new carbon-carbon bonds.



[Click to download full resolution via product page](#)

### *Formation of a Pentafluorophenyl Grignard Reagent.*

The carbon-chlorine bond in **Chloropentafluorobenzene** can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon bonds.

## Applications in Drug Development and Material Science

The pentafluorophenyl moiety is a valuable pharmacophore in drug design due to its ability to influence metabolic stability, binding affinity, and other pharmacokinetic properties.

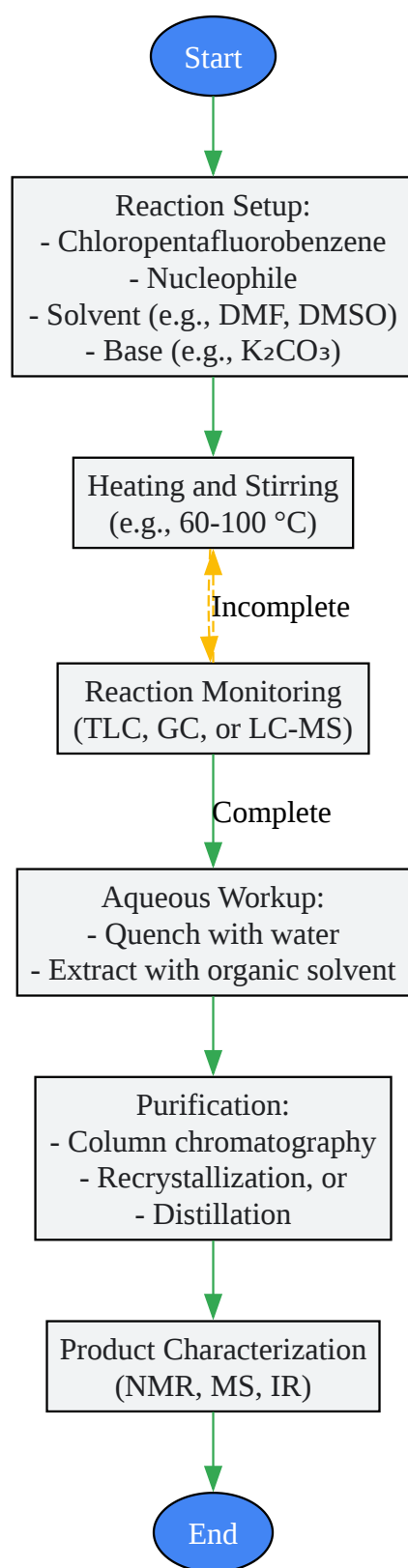
**Chloropentafluorobenzene** serves as a key starting material for introducing this group into drug candidates.<sup>[7]</sup>

- **Pharmaceuticals:** It is a building block for various active pharmaceutical ingredients (APIs), including antiviral agents and kinase inhibitors.
- **Agrochemicals:** The introduction of the pentafluorophenyl group can enhance the efficacy and environmental profile of pesticides and herbicides.<sup>[7]</sup>
- **Material Science:** **Chloropentafluorobenzene** is used in the synthesis of high-performance polymers, liquid crystals, and other advanced materials that benefit from the thermal and chemical stability conferred by the fluorinated aromatic ring.<sup>[8][9][10][11]</sup>

## Experimental Protocols

The following are generalized experimental workflows for common reactions involving **Chloropentafluorobenzene**. Researchers should consult specific literature for detailed procedures and optimize conditions for their specific substrates and scales.

## General Workflow for Nucleophilic Aromatic Substitution



[Click to download full resolution via product page](#)

*General Experimental Workflow for  $S_NAr$  Reactions.*

## Safety Information

**Chloropentafluorobenzene** should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard	Description
GHS Pictograms	Skull and crossbones, Exclamation mark
Signal Word	Danger
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H331: Toxic if inhaled.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Conclusion

**Chloropentafluorobenzene** is a cornerstone reagent for the synthesis of a diverse array of fluorinated organic molecules. Its predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions, combined with its role as a source of the valuable pentafluorophenyl group, ensures its continued importance in academic research, drug discovery, and the development of advanced materials. A thorough understanding of its properties and reaction chemistry, coupled with stringent safety practices, will enable researchers to fully harness the potential of this versatile building block.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chloropentafluorobenzene 99 344-07-0 [sigmaaldrich.com]
- 2. 氯五氟苯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Chloropentafluorobenzene(344-07-0) MS spectrum [chemicalbook.com]
- 4. Benzene, chloropentafluoro- [webbook.nist.gov]
- 5. Volume # 4(5), July - August 1999 — "Reactions of some polyfluoroaromatic compounds with potassium hydrosulfide." [notes.fluorine1.ru]
- 6. DE1223383B - Process for the preparation of pentafluorophenyl magnesium chloride - Google Patents [patents.google.com]
- 7. nbinnco.com [nbinnco.com]
- 8. Design and synthesis of a new family of fluorinated liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinnco.com [nbinnco.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chloropentafluorobenzene (CAS: 344-07-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146365#chloropentafluorobenzene-cas-number-344-07-0]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)